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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of C12 branched alkanes. Understanding these properties—enthalpy of formation, standard

entropy, and heat capacity—is crucial for a wide range of applications, from reaction

engineering and process design to computational chemistry and drug discovery. This document

summarizes key quantitative data in structured tables, details the experimental and

computational methodologies used to determine these properties, and provides visualizations

to illustrate fundamental relationships.

Introduction to Thermochemical Properties of C12
Branched Alkanes
Dodecane (C12H26) and its numerous branched isomers are significant components in fuels,

lubricants, and solvents. In the pharmaceutical and drug development sectors, the hydrophobic

character of alkane-like moieties plays a critical role in drug-receptor interactions and

membrane permeability. The thermochemical properties of these molecules govern their

stability, reactivity, and phase behavior, making this data essential for accurate modeling and

prediction of their behavior in various systems.

The degree of branching in C12 alkanes has a notable impact on their thermochemical

properties. Generally, increased branching leads to a more negative (more stable) enthalpy of
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formation compared to the linear n-dodecane. This increased stability is a key factor in the

composition of high-octane gasoline.

Quantitative Thermochemical Data
The following tables summarize the available experimental and calculated thermochemical

data for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K

and 1 bar).

Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected C12 Alkane Isomers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14548437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Name

IUPAC
Name

CAS
Number

Formula
ΔfH° (gas,
kJ/mol)

ΔfH° (liquid,
kJ/mol)

n-Dodecane Dodecane 112-40-3 C12H26 -290.9 ± 1.4 -350.9 ± 1.5

2-

Methylundec

ane

2-

Methylundec

ane

7045-71-8 C12H26

-296.29

(Joback

Method)

Not Available

3-

Methylundec

ane

3-

Methylundec

ane

1002-43-3 C12H26 Not Available Not Available

3-

Ethyldecane

3-

Ethyldecane
17085-96-0 C12H26

-296.29

(Joback

Method)

Not Available

4-

Ethyldecane

4-

Ethyldecane
1636-44-8 C12H26 Not Available Not Available

2,2-

Dimethyldeca

ne

2,2-

Dimethyldeca

ne

17302-37-3 C12H26 Not Available Not Available

2,3-

Dimethyldeca

ne

2,3-

Dimethyldeca

ne

17312-44-6 C12H26 Not Available Not Available

2,4-

Dimethyldeca

ne

2,4-

Dimethyldeca

ne

2801-84-5 C12H26

-301.57

(Joback

Method)

Not Available

2,5-

Dimethyldeca

ne

2,5-

Dimethyldeca

ne

17312-50-4 C12H26 Not Available Not Available

2,2,4-

Trimethylnon

ane

2,2,4-

Trimethylnon

ane

62184-50-3 C12H26 Not Available Not Available

2,4,6-

Trimethylnon

2,4,6-

Trimethylnon

62184-10-5 C12H26 Not Available Not Available
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ane ane

Note: Some values are calculated using estimation methods like the Joback method and may

differ from experimental values.

Table 2: Standard Molar Entropy (S°) and Molar Heat Capacity at Constant Pressure (Cp°) of

n-Dodecane

Property Gas Phase Liquid Phase

Standard Molar Entropy (S°)

(J/mol·K)
622.50 461.8

Molar Heat Capacity (Cp°)

(J/mol·K)
289.1 376.1

Data for branched isomers is sparse and often calculated. Experimental data for a wider range

of isomers is an ongoing area of research.

Experimental Protocols for Determining
Thermochemical Properties
The accurate determination of thermochemical properties relies on precise calorimetric

measurements. Below are detailed methodologies for the key experimental techniques.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly

from its standard enthalpy of combustion (ΔcH°). The latter is measured using a bomb

calorimeter.

Experimental Workflow for Bomb Calorimetry:
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Sample Preparation Bomb Assembly and Pressurization Calorimetry Measurement Data Analysis and Calculation

Weigh a precise mass
(0.5-1.0 g) of the

liquid C12 alkane.

Encapsulate the liquid in
a volatile-retaining crucible
or absorb onto a material

of known combustion energy.

Place the sample crucible
inside the bomb.

Attach a fuse wire in contact
with the sample.

Seal the bomb and purge
with oxygen.

Pressurize the bomb with
pure oxygen to ~30 atm.

Place the bomb in the calorimeter
bucket with a known mass of water.

Allow the system to reach
thermal equilibrium.

Record the initial temperature (Ti).

Ignite the sample via the fuse wire.

Record the temperature at regular
intervals until a maximum

temperature (Tf) is reached.

Calculate the heat released (q_total)
from ΔT = Tf - Ti and the heat

capacity of the calorimeter.

Correct for the heat of combustion
of the fuse wire and any auxiliary

material.

Calculate the standard enthalpy
of combustion (ΔcH°).

Calculate the standard enthalpy
of formation (ΔfH°) using Hess's Law.

Click to download full resolution via product page

Caption: Workflow for Bomb Calorimetry.

Detailed Steps:

Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a

known mass of a standard substance with a precisely known enthalpy of combustion, such

as benzoic acid.

Sample Preparation: A precise mass of the C12 branched alkane is placed in a crucible. Due

to their volatility, liquid alkanes are often encapsulated in gelatin capsules or absorbed onto a

combustible material with a known heat of combustion.
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Bomb Setup: The crucible is placed in the bomb, and a fuse wire is positioned to be in

contact with the sample. The bomb is sealed and filled with high-pressure oxygen (typically

25-30 atm) to ensure complete combustion.

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter

bucket. The entire assembly is placed in an insulating jacket to minimize heat exchange with

the surroundings.

Combustion and Temperature Measurement: The system is allowed to reach thermal

equilibrium, and the initial temperature is recorded. The sample is then ignited. The

temperature of the water is recorded at regular intervals until it reaches a maximum and then

begins to cool.

Calculations: The heat released by the combustion (q_comb) is calculated from the

temperature change and the heat capacity of the calorimeter. Corrections are made for the

heat released by the combustion of the fuse wire and any sample support material. The

standard enthalpy of combustion (ΔcH°) is then calculated per mole of the alkane. Finally,

the standard enthalpy of formation (ΔfH°) is determined using Hess's Law and the known

standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity via Adiabatic
Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids.

The principle is to introduce a known amount of heat to the sample and measure the resulting

temperature change while minimizing heat loss to the surroundings.

Experimental Workflow for Adiabatic Calorimetry:
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Calorimeter Setup Heat Input and Temperature Measurement Calculation of Heat Capacity

Place a known mass of the
C12 alkane in the sample cell.

Place the sample cell within
an adiabatic shield in a
high-vacuum chamber.

Allow the system to reach a stable
initial temperature (T1).

Introduce a precisely measured
amount of electrical energy (Q)

to the sample heater.

Simultaneously heat the adiabatic
shield to maintain a near-zero

temperature difference with the
sample cell.

Record the final stable
temperature (T2).

Calculate the temperature
change (ΔT = T2 - T1).

Calculate the total heat capacity
(C_total = Q / ΔT).

Subtract the heat capacity of the
sample cell (determined separately)

to obtain the heat capacity
of the sample.

Calculate the molar heat capacity (Cp).

Click to download full resolution via product page

Caption: Workflow for Adiabatic Calorimetry.

Detailed Steps:

Sample Preparation: A known mass of the C12 branched alkane is placed in a sample cell,

which is then sealed.

Calorimeter Setup: The sample cell is placed inside an adiabatic shield, which is surrounded

by another shield, all within a high-vacuum chamber to minimize heat loss through

conduction and convection.

Measurement Cycle: The system is brought to the desired starting temperature. A precisely

measured amount of electrical energy is supplied to a heater within the sample cell, causing

its temperature to rise.
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Adiabatic Control: The temperature of the adiabatic shield is controlled to match the

temperature of the sample cell throughout the heating period. This minimizes heat exchange

between the cell and its surroundings.

Temperature Measurement: The temperature of the sample cell is measured with high

precision before and after the energy input.

Calculation: The heat capacity of the sample is calculated from the amount of energy

supplied and the observed temperature rise, after correcting for the heat capacity of the

sample cell itself.

Computational Methodology for Entropy
While experimental determination of entropy is possible through calorimetric measurements

down to near absolute zero, it is a complex process. Statistical mechanics provides a powerful

computational alternative for calculating the standard entropy (S°) of molecules in the ideal gas

state.

Logical Relationship of Thermochemical Properties:

Experimental Determination

Computational Determination

Thermodynamic PotentialEnthalpy of Formation
(ΔfH°)

Gibbs Free Energy of Formation
(ΔfG° = ΔfH° - TΔS°)

Heat Capacity
(Cp°)

Kirchhoff's Law
(T dependence)

Standard Entropy
(S°)

Integration from 0 K

Click to download full resolution via product page

Caption: Interrelation of Thermochemical Properties.

Statistical Mechanics Approach to Entropy Calculation:
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The entropy of a molecule is calculated by summing the contributions from its translational,

rotational, vibrational, and electronic degrees of freedom.

S° = S°_trans + S°_rot + S°_vib + S°_elec

Translational Entropy (S°_trans): This is calculated using the Sackur-Tetrode equation, which

depends on the molecular mass, temperature, and pressure.

Rotational Entropy (S°_rot): This contribution depends on the molecule's moments of inertia,

symmetry number, and temperature. The moments of inertia are determined from the

optimized molecular geometry.

Vibrational Entropy (S°_vib): This is calculated by treating each vibrational mode as a

quantum harmonic oscillator. The vibrational frequencies are typically obtained from quantum

chemical calculations (e.g., Density Functional Theory).

Electronic Entropy (S°_elec): For alkanes, the electronic ground state is a singlet, so this

contribution is negligible.

A detailed computational workflow involves:

Performing a geometry optimization of the C12 branched alkane isomer using a suitable

level of theory and basis set.

Calculating the vibrational frequencies from the optimized geometry.

Using the molecular mass, moments of inertia, and vibrational frequencies to calculate the

translational, rotational, and vibrational partition functions, respectively.

Calculating the entropy contributions from these partition functions.

Conclusion
The thermochemical properties of C12 branched alkanes are fundamental to understanding

their behavior in a variety of scientific and industrial contexts. This guide has provided a

summary of available data, detailed the experimental and computational methods used for their

determination, and illustrated the relationships between these key properties. For researchers

and professionals in drug development, this information can aid in the parameterization of
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molecular mechanics force fields, the prediction of binding affinities, and the understanding of

the hydrophobic effect. Further experimental work on a wider range of C12 isomers is needed

to refine our understanding and improve the accuracy of predictive models.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermochemical
Properties of C12 Branched Alkanes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14548437#thermochemical-properties-of-c12-
branched-alkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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